1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine
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Overview
Description
1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine is a fluorinated amine compound with the chemical formula C3H2F8N. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine typically involves the reaction of a suitable amine precursor with fluorinating agents. One common method is the electrofluorination of the parent amine using hydrogen fluoride as both the solvent and the fluorine source . This process involves the application of an electric current to induce the fluorination reaction, resulting in the formation of the desired fluorinated amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrofluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorination techniques and equipment ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different fluorinated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially fluorinated amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents such as dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different amine compounds with varying degrees of fluorination.
Scientific Research Applications
1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a building block in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Mechanism of Action
The mechanism of action of 1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine involves its interaction with molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: A fluorinated olefin with similar reactivity and applications.
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: Another fluorinated compound used in similar industrial applications.
Uniqueness
1,1,2,2,2-Pentafluoro-N-(trifluoromethyl)ethan-1-amine is unique due to its specific arrangement of fluorine atoms and its amine functional group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
428-72-8 |
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Molecular Formula |
C3HF8N |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
1,1,2,2,2-pentafluoro-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C3HF8N/c4-1(5,6)2(7,8)12-3(9,10)11/h12H |
InChI Key |
CKDYCFMKMBQBHI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(NC(F)(F)F)(F)F |
Origin of Product |
United States |
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